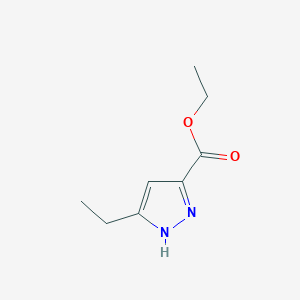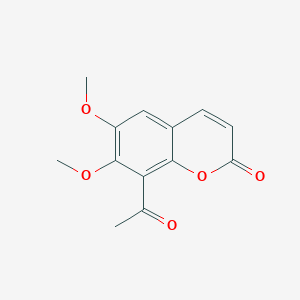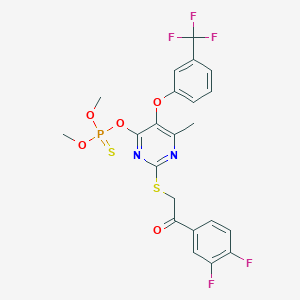
O-(2-((2-(3,4-Difluorophenyl)-2-oxoethyl)thio)-6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-yl)O,O-dimethylphosphorothioate
Overview
Description
O-(2-((2-(3,4-Difluorophenyl)-2-oxoethyl)thio)-6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-yl)O,O-dimethylphosphorothioate is a complex organic compound that belongs to the class of phosphorothioates This compound is characterized by the presence of multiple functional groups, including difluorophenyl, trifluoromethylphenoxy, and pyrimidinyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-((2-(3,4-Difluorophenyl)-2-oxoethyl)thio)-6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-yl)O,O-dimethylphosphorothioate involves multiple steps. One common approach includes the reaction of 3,4-difluorobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. This intermediate is then subjected to thiolation using a suitable thiol reagent to introduce the thioether linkage. The resulting compound is further reacted with 6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-amine under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
O-(2-((2-(3,4-Difluorophenyl)-2-oxoethyl)thio)-6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-yl)O,O-dimethylphosphorothioate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. The trifluoromethyl and difluorophenyl groups enhance its binding affinity and selectivity towards target proteins .
Comparison with Similar Compounds
- O-(2-((2-(3,4-Difluorophenyl)-2-oxoethyl)thio)-6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-yl)O,O-dimethylphosphorothioate
- This compound
Uniqueness: This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and trifluoromethylphenoxy groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-[4-dimethoxyphosphinothioyloxy-6-methyl-5-[3-(trifluoromethyl)phenoxy]pyrimidin-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F5N2O5PS2/c1-12-19(33-15-6-4-5-14(10-15)22(25,26)27)20(34-35(36,31-2)32-3)29-21(28-12)37-11-18(30)13-7-8-16(23)17(24)9-13/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKGPQQQLIYLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)F)F)OP(=S)(OC)OC)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F5N2O5PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(Dimethylamino)propyl]amino}-6-fluorobenzonitrile](/img/structure/B3041182.png)
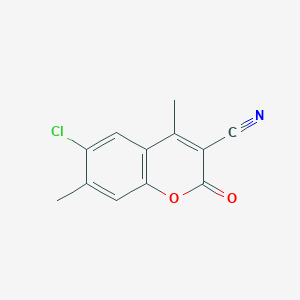



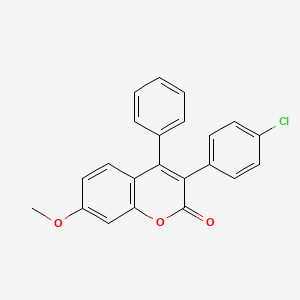
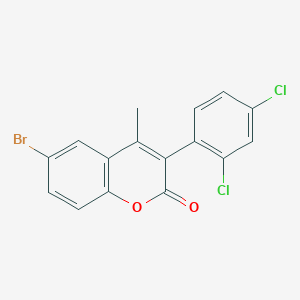
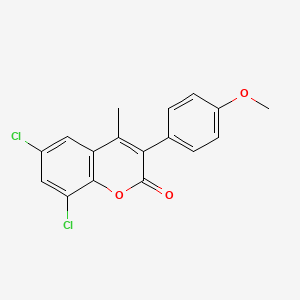
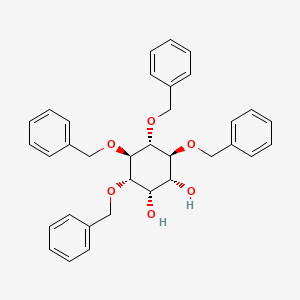
![(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B3041201.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3041202.png)
